2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone
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Overview
Description
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone is a heterocyclic compound that contains both piperidine and thienyl groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone typically involves the reaction of a piperidine derivative with a thienyl-substituted pyridazinone. One common method involves the cyclization of a thienyl-substituted hydrazine with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The piperidinyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide
- N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenyl(2,2-~2~H_2_)propanamide
- 4-piperidinyl(2-thienyl)methanone
Uniqueness
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-Pyridazinone is unique due to its combination of piperidinyl and thienyl groups attached to a pyridazinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
901886-38-2 |
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Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-piperidin-4-yl-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H15N3OS/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
InChI Key |
JXLJIFNULQJUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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